4-nitro-1H-imidazole-5-carbaldehyde is an organic compound that belongs to the imidazole family, characterized by its five-membered ring structure containing two nitrogen atoms. It features a nitro group and an aldehyde functional group, which contribute to its reactivity and potential applications in medicinal chemistry. This compound is significant due to its role as a building block in the synthesis of various biologically active molecules.
The compound can be synthesized through various chemical reactions involving imidazole derivatives. Notably, it has been studied for its antibacterial properties and potential therapeutic applications, particularly in the development of new pharmaceuticals.
4-nitro-1H-imidazole-5-carbaldehyde is classified as a heterocyclic aromatic compound. Its structure comprises:
The synthesis of 4-nitro-1H-imidazole-5-carbaldehyde can be achieved through several methods, including:
The molecular formula of 4-nitro-1H-imidazole-5-carbaldehyde is . Its structure includes:
The compound exhibits distinct spectral characteristics in Nuclear Magnetic Resonance (NMR) spectroscopy, typically showing signals corresponding to the protons on the imidazole ring and those associated with the aldehyde and nitro groups.
4-nitro-1H-imidazole-5-carbaldehyde participates in various chemical reactions, including:
For instance, condensation with benzaldehydes or other carbonyl compounds can yield a series of novel derivatives with potential biological activity . The specific reaction conditions—such as solvent choice, temperature, and catalysts—significantly affect product yield and purity.
The biological activity of 4-nitro-1H-imidazole-5-carbaldehyde is primarily attributed to its ability to interact with cellular targets through mechanisms that may involve:
Studies have shown that derivatives of this compound exhibit antibacterial activity against various pathogens, indicating its potential as a lead compound for drug development .
4-nitro-1H-imidazole-5-carbaldehyde is typically a yellowish solid or liquid at room temperature. It is soluble in polar solvents such as water and ethanol due to the presence of both polar functional groups (aldehyde and nitro).
Key chemical properties include:
Relevant data from NMR spectroscopy confirms the presence of characteristic peaks corresponding to different functional groups within the molecule .
4-nitro-1H-imidazole-5-carbaldehyde has several notable applications in scientific research:
The nitroimidazole scaffold emerged as a cornerstone of antimicrobial chemotherapy following the 1953 isolation of Azomycin (2-nitroimidazole) by Maeda et al. from Nocardia mesenterica cultures [1] [2]. This natural antibiotic exhibited potent activity against Trichomonas vaginalis, inspiring systematic derivatization efforts. Early synthetic challenges with 2-nitroimidazoles prompted Rhône-Poulenc researchers to explore 5-nitro regio-isomers, leading to the 1959 discovery of Metronidazole—the first systemic therapeutic for trichomoniasis and anaerobic infections [1]. Its clinical success validated the pharmacophore and spurred development of second-generation 5-nitroimidazoles like Tinidazole (improved pharmacokinetics) and Ornidazole (extended half-life) [4].
A transformative breakthrough occurred with bicyclic nitroimidazoles addressing multidrug-resistant tuberculosis (MDR-TB). CGI-17341, identified in the 1990s, demonstrated potent anti-tubercular activity but was discontinued due to mutagenicity [1]. This prompted structural optimization yielding Delamanid (OPC-67683) and Pretomanid (PA-824), approved in 2014 and 2019, respectively. These agents exhibit sub-μg/mL MIC values against Mycobacterium tuberculosis and overcome resistance to first-line TB drugs via nitroreductase (Ddn)-dependent bioactivation [5] [8]. Concurrently, Fexinidazole (Sanofi/DNDi, 2018) became the first oral treatment for human African trypanosomiasis, emphasizing the scaffold’s versatility against eukaryotic pathogens [1] [5].
Table 1: Evolution of Key Nitroimidazole-Based Therapeutics
Compound (Regioisomer) | Therapeutic Category | Clinical Significance | Target Pathogens/Diseases |
---|---|---|---|
Azomycin (2-nitro) | Natural antibiotic | First isolated nitroimidazole | Trichomonas vaginalis |
Metronidazole (5-nitro) | First-generation synthetic | Pioneer systemic antiprotozoal | Anaerobic infections, Amoebiasis |
Tinidazole/Ornidazole (5-nitro) | Second-generation | Improved PK/PD profiles | Giardiasis, Bacterial vaginosis |
Delamanid/Pretomanid (Bicyclic) | Anti-TB agents | MDR/XDR-TB therapeutics | Mycobacterium tuberculosis |
Fexinidazole (5-nitro) | Antitrypanosomal | First oral HAT treatment | African trypanosomiasis |
4-Nitro-1H-imidazole-5-carbaldehyde represents a strategically functionalized variant of the classical nitroimidazole scaffold. Its unique regiochemistry positions the aldehyde (-CHO) and nitro (-NO₂) groups at adjacent C4 and C5 positions, creating an electron-deficient center ideal for nucleophilic reactions. This contrasts with 2- or 5-nitro isomers where electronic effects are distributed asymmetrically [3] [7]. The C5-carbaldehyde enhances electrophilicity at C4, facilitating chemoselective modifications unreachable with conventional nitroimidazole alcohols or amines [3].
Table 2: Regiochemical Impact on Physicochemical Properties of Nitroimidazole Carbaldehydes
Positional Isomer | pKa (Imidazole NH) | Dipole Moment (D) | Reactivity Hotspot | Medicinal Chemistry Utility |
---|---|---|---|---|
4-Nitro-5-carbaldehyde | ~9.3 [3] | High (C4/C5 polarization) | C5 (aldehyde), C4 (electrophilic C) | • Nucleophile trapping • Schiff base formation |
5-Nitro-4-carbaldehyde | Not reported | Moderate | C4 (aldehyde) | Limited exploration |
2-Nitro-4-carbaldehyde | ~7.1 (parent) [3] | Lower | C2 (nitro reduction site) | Radiosensitizers |
This aldehyde serves as a multifunctional synthon in drug design:
Recent applications include anticancer hybrid molecules. Lavunuri et al. conjugated imidazole carbaldehydes with 1,2,4-oxadiazoles via Schiff bases, producing compounds with sub-μM IC₅₀ values against EGFR kinase [7]. Similarly, Fang et al. integrated the aldehyde into plinabulin analogs, enhancing β-tubulin binding in lung cancer models [7].
The aldehyde’s electrophilic character augments the nitro group’s role in redox activation. Computational studies (CoMFA/CoMSIA) indicate that 4-nitro-5-carbaldehyde derivatives bind Mycobacterium tuberculosis deazaflavin-dependent nitroreductase (Ddn) with higher free energy (-42.6 kcal/mol) than non-aldehyde analogs. Key interactions involve:
This synergy enables dual mechanisms:
These attributes position 4-nitro-1H-imidazole-5-carbaldehyde as a pivotal building block for next-generation nitroheterocyclic agents targeting resistant infections and oncology.
Table 3: Key Derivatives of 4-Nitro-1H-Imidazole-5-Carbaldehyde and Applications
Derivative Class | Synthetic Route | Biological Target | Reported Activity |
---|---|---|---|
Imidazole-oxadiazole hybrids | Schiff base condensation | EGFR kinase | IC₅₀: 1.21 μM [7] |
Imidazole-pyrazole hybrids | Knoevenagel reaction | Aurora A kinase | GI₅₀: 0.63 μM (MDA-MB-231) [7] |
β-Tubulin targeting analogs | Aldol addition | Tubulin polymerization | H460 cell inhibition [7] |
Benzimidazole conjugates | Reductive amination | DNA gyrase (bacterial) | MIC: 0.5 μg/mL (S. aureus) [9] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: